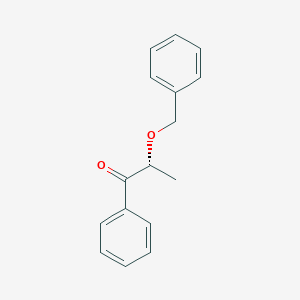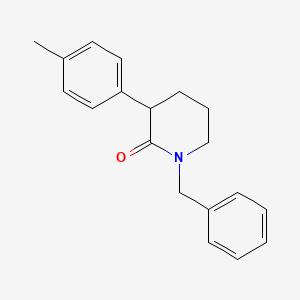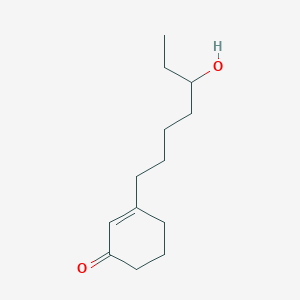![molecular formula C17H30O5Si2 B14220503 Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol CAS No. 824393-86-4](/img/structure/B14220503.png)
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol is a complex organic compound that features both benzoic acid and silyl ether functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol typically involves multiple steps. One common approach is to start with benzoic acid and introduce the silyl ether groups through a series of reactions. The process may involve:
Esterification: Reacting benzoic acid with methanol in the presence of an acid catalyst to form methyl benzoate.
Silylation: Introducing the silyl groups using reagents such as chlorodimethylsilane in the presence of a base like triethylamine.
Hydrolysis: Converting the ester back to the acid form under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the silyl ether groups.
Reduction: Reduction reactions can be used to modify the double bond in the but-3-en-1-ol moiety.
Substitution: The silyl ether groups can be substituted with other functional groups using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug intermediate or as a protective group in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol exerts its effects involves interactions with various molecular targets. The silyl ether groups can protect reactive sites during chemical reactions, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. The exact pathways depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler compound without the silyl ether groups.
Trimethylsilyl benzoate: Contains a silyl group but lacks the but-3-en-1-ol moiety.
Methoxybenzoic acid: Features a methoxy group but not the silyl ether functionalities.
Uniqueness
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol is unique due to the combination of benzoic acid and silyl ether groups, which provide both stability and reactivity. This makes it a versatile compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
824393-86-4 |
|---|---|
Molekularformel |
C17H30O5Si2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol |
InChI |
InChI=1S/C10H24O3Si2.C7H6O2/c1-12-14(3,4)9-10(7-8-11)15(5,6)13-2;8-7(9)6-4-2-1-3-5-6/h9,11H,7-8H2,1-6H3;1-5H,(H,8,9) |
InChI-Schlüssel |
WIFPVNMAOGBTDE-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)C=C(CCO)[Si](C)(C)OC.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
![3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14220434.png)
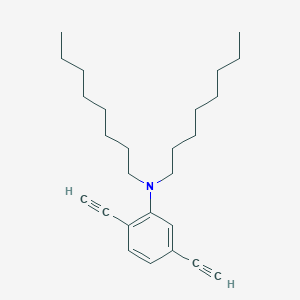
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)
![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
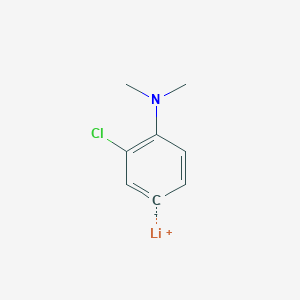
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
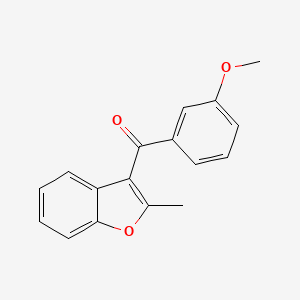
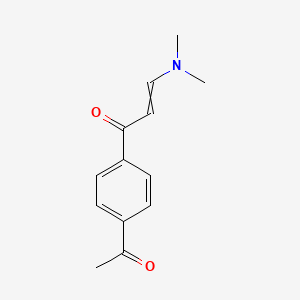
![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)
